![molecular formula C17H19F2N3O4S B2534285 2-((difluoromethyl)sulfonyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide CAS No. 1705842-34-7](/img/structure/B2534285.png)
2-((difluoromethyl)sulfonyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide
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Overview
Description
The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains a difluoromethylsulfonyl group and a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom .
Molecular Structure Analysis
Again, without specific information, I can only provide a general analysis. The benzamide core of the molecule is likely planar due to the conjugation of the amide group with the benzene ring. The difluoromethylsulfonyl group is likely to be a good leaving group in reactions due to the electron-withdrawing fluorine atoms .Chemical Reactions Analysis
Benzamides can participate in a variety of reactions. They can act as electrophiles in reactions with nucleophiles, and the amide group can be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Without more information, it’s hard to provide a detailed analysis .Scientific Research Applications
Synthesis and Application in Imaging
- PET Agent for Imaging of B-Raf(V600E) in Cancers : A study by Wang et al. (2013) in "Bioorganic & Medicinal Chemistry Letters" discussed the synthesis of a related compound for potential use as a PET imaging agent in cancer diagnosis. The study focused on synthesizing 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, which could be significant in imaging B-Raf(V600E) mutations in cancers (Wang, Gao, Miller, & Zheng, 2013).
Chemical Synthesis and Structure
- Formation of Hex-2-enopyranosides : Fraser-Reid and Boctor (1969) investigated the elimination of vicinal sulfonyloxy groups from certain compounds, demonstrating the chemical versatility and potential applications of sulfonyl compounds in synthetic chemistry (Fraser-Reid & Boctor, 1969).
Biological Evaluation and Antiproliferative Activities
- Antiproliferative Activities of Pyrazole-Sulfonamide Derivatives : Mert et al. (2014) in "Medicinal Chemistry Research" synthesized and evaluated a series of pyrazole-sulfonamide derivatives, including compounds structurally related to your query, for their antiproliferative activities against cancer cell lines. This indicates the potential of such compounds in cancer research (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Synthesis and Characterization in Organic Chemistry
- Synthesis of Related Compounds : The synthesis and characterization of compounds closely related to your query, such as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide, have been explored. These studies contribute to the broader understanding of the chemical properties and synthesis techniques of similar compounds (Peng-yun, 2013).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O4S/c18-17(19)27(24,25)15-4-2-1-3-14(15)16(23)21-13-9-20-22(11-13)10-12-5-7-26-8-6-12/h1-4,9,11-12,17H,5-8,10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDHPOCGUDUZJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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